4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-, commonly referred to as SC75741, is a synthetic small molecule that has gained significant attention in scientific research for its potent biological activity. [, , , , , , , , , , , , , , , , , , , ] It is primarily recognized for its ability to inhibit specific cellular pathways, making it a valuable tool in studying various diseases and exploring potential therapeutic interventions. Notably, SC75741 exhibits inhibitory effects on the NF-κB and c-Abl signaling pathways, which play crucial roles in inflammation, cell survival, and other cellular processes. [, , , , , , , , , , , , , , , , , , , ]
SC75741 was initially identified through high-throughput screening of existing FDA-approved drugs and bioactive compounds. It has been classified under small molecule inhibitors targeting the NF-kappaB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. The compound has shown promise against several viral infections, including influenza and tick-borne viruses, as well as potential applications in treating neurodegenerative conditions like amyotrophic lateral sclerosis.
The chemical reactions involving SC75741 primarily focus on its interaction with cellular components involved in the NF-kappaB signaling pathway. The compound is noted to inhibit the phosphorylation and subsequent activation of IκB kinase, leading to reduced nuclear translocation of NF-kappaB dimers.
The mechanism of action for SC75741 involves several key processes:
While specific physical and chemical properties for SC75741 are not extensively documented in available literature, general characteristics can be inferred based on similar compounds:
SC75741 has demonstrated significant potential across various scientific applications:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3